molecular formula C8H7FO3 B1220655 3-Fluoro-4-hydroxyphenylacetic acid CAS No. 458-09-3

3-Fluoro-4-hydroxyphenylacetic acid

Cat. No.: B1220655
CAS No.: 458-09-3
M. Wt: 170.14 g/mol
InChI Key: YRFBZAHYMOSSGX-UHFFFAOYSA-N
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Description

3-Fluoro-4-hydroxyphenylacetic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H7FO3 and its molecular weight is 170.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Microbial Degradation

3-Fluoro-4-hydroxyphenylacetic acid is involved in the microbial degradation of phenylalanine, tyrosine, and many aromatic amines. A key enzyme in this process, 4-hydroxyphenylacetic acid 3-hydroxylase, was purified from Pseudomonas putida, demonstrating the microorganism's capability to degrade these compounds (Raju, Kamath, & Vaidyanathan, 1988).

Drug Metabolite Analysis

Fluorometric methods have been developed to estimate urinary 3-methoxy-4-hydroxy phenylacetic acid, a metabolite relevant in drug metabolism studies. This highlights its role in the analysis of metabolic pathways in pharmaceutical research (Kahane & Vestergaard, 1971).

Synthetic Chemistry

This compound analogs have been used in synthetic chemistry. For example, the natural product scaffold 3-chloro-4-hydroxyphenylacetic acid was utilized in creating a screening library for potential drug discovery, demonstrating the versatility of this compound in synthetic applications (Kumar et al., 2015).

Antibacterial Research

Studies have shown that compounds like 4-hydroxyphenylacetic acid have antibacterial properties, particularly against Listeria monocytogenes. This indicates the potential use of this compound in developing new antibacterial agents (YujiaLiu et al., 2021).

Electropolymerization and Biosensors

This compound derivatives have been explored for electropolymerization, creating polymeric films useful in biosensors. These applications show promise in the field of bioelectronics and diagnostics (Ferreira et al., 2012).

Enzymatic Analysis

Fluorometric methods using derivatives of this compound have been established for analyzing oxidative enzymes, which are crucial in various biological processes and diseases (Guilbault, Kuan, & Brignac, 1969).

Biotechnological Production

Biotechnological methods have been employed to biosynthesize related compounds like 3, 4-dihydroxyphenylacetic acid in Escherichia coli, demonstrating the feasibility of microbial production of these compounds for industrial applications (Li et al., 2019).

Safety and Hazards

3-Fluoro-4-hydroxyphenylacetic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Proper personal protective equipment and handling procedures should be followed when working with this compound .

Biochemical Analysis

Biochemical Properties

3-Fluoro-4-hydroxyphenylacetic acid plays a crucial role in biochemical reactions, particularly in the modulation of neurotransmitter systems. It interacts with several enzymes and proteins, including serotonin receptor 5HT2A and dopamine receptor DRD2 . These interactions are essential for its serotonergic, dopaminergic, and noradrenergic actions. The compound’s ability to bind to these receptors influences various physiological processes, making it a compound of interest in neuropharmacology.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with serotonin and dopamine receptors affects neurotransmission, leading to changes in cell signaling pathways . Additionally, it can alter gene expression patterns, impacting cellular metabolism and overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It acts as an agonist or antagonist at serotonin and dopamine receptors, leading to the activation or inhibition of these pathways . This modulation results in changes in neurotransmitter release, receptor sensitivity, and downstream signaling cascades. The compound’s influence on gene expression further contributes to its biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it maintains its activity over extended periods, but its degradation products may also have biological activity . Long-term exposure to the compound can lead to sustained changes in cellular processes, highlighting the importance of understanding its temporal dynamics.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects by modulating neurotransmitter systems without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. Understanding the dosage thresholds is crucial for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as phenylpyruvate decarboxylase and phenylacetaldehyde dehydrogenase, which are involved in its biosynthesis and degradation . These interactions influence metabolic flux and metabolite levels, impacting the compound’s overall biochemical activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these mechanisms is essential for predicting its pharmacokinetics and pharmacodynamics.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function . The precise localization within cells can determine its biochemical effects and therapeutic potential.

Properties

IUPAC Name

2-(3-fluoro-4-hydroxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO3/c9-6-3-5(4-8(11)12)1-2-7(6)10/h1-3,10H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRFBZAHYMOSSGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=O)O)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30196622
Record name 3-Fluoro-4-hydroxyphenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

458-09-3
Record name 3-Fluoro-4-hydroxybenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=458-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-4-hydroxyphenylacetic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Fluoro-4-hydroxyphenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-fluoro-4-hydroxyphenylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.615
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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